Methyl 4-(difluoromethoxy)benzoate
Overview
Description
Methyl 4-(difluoromethoxy)benzoate is an organic compound with the molecular formula C9H8F2O3. It is a derivative of benzoic acid, where the hydrogen atom at the para position of the benzene ring is replaced by a difluoromethoxy group. This compound is known for its applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-(difluoromethoxy)benzoate can be synthesized through several methods. One common approach involves the reaction of 4-hydroxybenzoic acid with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is then esterified using methanol and a catalyst like sulfuric acid .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions helps in scaling up the production while maintaining cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(difluoromethoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-(difluoromethoxy)benzoic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: 4-(difluoromethoxy)benzoic acid.
Reduction: 4-(difluoromethoxy)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(difluoromethoxy)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of methyl 4-(difluoromethoxy)benzoate involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in drug design, where the compound can act as a prodrug, releasing the active moiety upon metabolic activation .
Comparison with Similar Compounds
Methyl 4-methoxybenzoate: Similar structure but with a methoxy group instead of a difluoromethoxy group.
Methyl 4-chlorobenzoate: Contains a chlorine atom at the para position instead of a difluoromethoxy group.
Methyl 4-nitrobenzoate: Features a nitro group at the para position.
Uniqueness: Methyl 4-(difluoromethoxy)benzoate is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. The difluoromethoxy group enhances the compound’s stability and lipophilicity, making it valuable in various applications, particularly in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
methyl 4-(difluoromethoxy)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-13-8(12)6-2-4-7(5-3-6)14-9(10)11/h2-5,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAWCCULYWEXPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97914-54-0 | |
Record name | methyl 4-(difluoromethoxy)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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